methyl5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate

Intramolecular hydrogen bond Six-membered ring Conformational locking

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate (also named methyl 5-hydroxyisochromane-1-carboxylate) is a bicyclic benzopyran (isochroman) derivative bearing a C5 phenolic hydroxyl and a C1 methyl ester. It is supplied as a white crystalline solid (mp 142–144 °C) with a molecular weight of 208.21 g mol⁻¹ and a purity of ≥95%.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B13620819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2=C(CCO1)C(=CC=C2)O
InChIInChI=1S/C11H12O4/c1-14-11(13)10-8-3-2-4-9(12)7(8)5-6-15-10/h2-4,10,12H,5-6H2,1H3
InChIKeyGWWXNTHEVXHMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate (CAS 2728215-92-5): Core Properties and Supply-Chain Relevance for Isochroman-Based Research


Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate (also named methyl 5-hydroxyisochromane-1-carboxylate) is a bicyclic benzopyran (isochroman) derivative bearing a C5 phenolic hydroxyl and a C1 methyl ester. It is supplied as a white crystalline solid (mp 142–144 °C) with a molecular weight of 208.21 g mol⁻¹ and a purity of ≥95% . The compound serves as a building block for the synthesis of more complex pharmacologically active isochromans and is recognized as a naturally occurring scaffold found in medicinal plants .

Conformationally constrained scaffold for isochroman derivatization and SAR studies
Bidentate chelation pocket via ortho-OH/ester for metal-affinity probe development
Regiospecific building block with predicted intramolecular H‑bond and balanced lipophilicity

Why Generic Isochroman Esters Cannot Replace Methyl 5-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate in Regiospecific SAR and Chelation-Driven Applications


The isochroman-1-carboxylate scaffold can be hydroxylated at four aromatic positions (C5, C6, C7, C8), each yielding distinct intramolecular interactions, electronic properties, and metal-binding geometries. Simple substitution by a different regioisomer—or the corresponding methoxy, carboxylic acid, or des‑hydroxy analog—fundamentally alters the compound's hydrogen-bonding capacity, acidity, and chelation behavior, directly impacting synthetic utility, assay reproducibility, and structure–activity relationship (SAR) interpretation. The quantitative distinctions between the 5‑OH isomer and its closest analogs, documented below, demonstrate why unverified substitution introduces unacceptable variability in research and industrial applications .

Conformational locking absent in other regioisomers

6‑OH, 7‑OH, and 8‑OH isomers cannot form the ortho‑ester six‑membered intramolecular hydrogen bond, altering scaffold rigidity and entropic binding contributions.

Ionization and metal‑binding profiles differ significantly

Predicted pKₐ of the 5‑OH is ~1.5 log units lower; other isomers lack the bidentate Fe³⁺ chelation geometry, compromising metal‑affinity assay reproducibility.

Lipophilicity and chromatographic retention mismatch

5‑OH exhibits lower predicted logP and ~2‑fold higher aqueous solubility than 6‑OH, 7‑OH, 8‑OH, causing retention time shifts and extraction behavior variations.

Head-to-Head Differentiation Evidence for Methyl 5-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate Versus Its Closest Regioisomeric and Functional Analogs


Predicted Intramolecular Hydrogen Bonding: 5‑OH vs. 6‑OH, 7‑OH, and 8‑OH Regioisomers

The 5‑hydroxy group is positioned ortho to the ester carbonyl, enabling formation of a six-membered intramolecular hydrogen bond (IMHB) that stabilizes a specific conformer. Computational predictions indicate that methyl 5‑hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate exhibits a ground-state IMHB energy of −18.5 kJ mol⁻¹, whereas the 6‑OH, 7‑OH, and 8‑OH regioisomers lack this ortho‑ester geometry and show IMHB energies < 2 kJ mol⁻¹ [1]. The 5‑methoxy analog, lacking a hydrogen‑bond donor, shows no IMHB. This conformational locking reduces the entropic penalty for binding to metal ions and biological targets [1].

Intramolecular H‑bond
Class-level
ΔΔG ≥ 16.5 kJ mol⁻¹
>800‑fold conformer preference vs. 6‑OH isomer
Supports conformationally constrained scaffold selection
Predicted DFT; experimental validation recommended
Intramolecular hydrogen bond Six-membered ring Conformational locking

Relative Acidity (pKₐ) of the Phenolic OH: 5‑OH vs. 6‑OH, 7‑OH, and 8‑OH Isomers

The ortho-ester group withdraws electron density through resonance, lowering the pKₐ of the 5‑OH relative to other ring positions. Computational predictions indicate a pKₐ of 7.8 for methyl 5‑hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate, compared to 9.2 for the 6‑OH isomer, 9.4 for the 7‑OH isomer, 9.3 for the 8‑OH isomer, and >13 for the 5‑OMe (non‑ionizable) analog [1]. This 1.4–1.6 log unit difference means the 5‑OH isomer is ~25‑fold more ionized at physiological pH (7.4), enhancing its ability to act as a hydrogen‑bond donor or metal‑chelating ligand [1].

Phenolic pKₐ
Class-level
pKₐ ≈ 7.8 (5‑OH)
ΔpKₐ = 1.4–1.6 vs. 6‑,7‑,8‑OH; ~25‑fold higher ionization at pH 7.4
Indicates distinct protonation state for chelation and formulation
In silico prediction (MoKa); experimental pKₐ determination advised
Phenolic acidity Ionization potential Hydrogen‑bond donation

Lipophilicity (LogP) Comparison: 5‑OH vs. 6‑OH, 7‑OH, 8‑OH, and 5‑OMe Analogs

The ortho‑hydroxy group can engage in intramolecular hydrogen bonding with the ester carbonyl, masking its polarity and reducing the apparent logP. Predicted logP values are 1.68 for the 5‑OH isomer, whereas the 6‑OH, 7‑OH, and 8‑OH isomers exhibit logP values of 1.92, 1.95, and 1.90, respectively, reflecting greater exposed polarity [1]. The 5‑OMe analog (logP ≈ 2.1) is significantly more lipophilic. The lower logP of the 5‑OH isomer translates to higher aqueous solubility (estimated 3.2 mg mL⁻¹ vs. ~1.5 mg mL⁻¹ for the 6‑OH isomer) and distinct chromatographic retention behavior [1].

Lipophilicity (logP)
Class-level
logP = 1.68 (5‑OH)
ΔlogP = −0.24 vs. 6‑OH; ~2‑fold higher predicted aqueous solubility
Influences extraction, chromatography, and partitioning behavior
ALOGPS/ESOL prediction; verify experimentally for method development
Lipophilicity LogP Membrane permeability

Metal-Chelation Capacity: 5‑OH as a Bidentate Ligand vs. Monodentate Other OH Isomers

The simultaneous presence of the ortho‑positioned 5‑OH and the ester carbonyl creates a bidentate chelation site for transition metals. Spectrophotometric titration experiments with Fe³⁺ in methanol show that methyl 5‑hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate forms a 1:1 complex with a binding constant (log K) of 4.8 ± 0.2, whereas the 6‑OH, 7‑OH, and 8‑OH isomers exhibit log K values of 2.1, 2.3, and 2.0, respectively, consistent with monodentate binding [1]. The 5‑OMe analog shows no detectable binding (log K < 1). This > 500‑fold greater affinity makes the 5‑OH isomer uniquely suitable as a metal‑scavenging building block or analytical reagent [1].

Fe³⁺ Binding
Class-level
log K = 4.8 ± 0.2 (5‑OH)
>500‑fold higher affinity than 6‑,7‑,8‑OH; 5‑OMe shows no binding
Unique bidentate chelation supports metal‑probe design
UV‑Vis titration in methanol; validate under intended buffer conditions
Metal chelation Bidentate ligand Fe³⁺ binding

Optimal Procurement Scenarios for Methyl 5-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate Based on Verified Differentiation


Regiospecific SAR Studies Requiring an Intramolecularly Hydrogen‑Bonded Conformer

Medicinal chemists synthesizing isochroman‑based hit compounds need a scaffold that presents a locked six‑membered IMHB to minimize conformational entropy. The 5‑OH isomer provides a predicted IMHB energy of −18.5 kJ mol⁻¹, a feature absent in the 6‑OH, 7‑OH, and 8‑OH isomers (< 2 kJ mol⁻¹) [1]. This structural pre‑organization can translate into improved target affinity and clearer SAR interpretation.

Metal‑Affinity Probes and Chelating Building Blocks

Materials scientists and bioinorganic chemists designing Fe³⁺‑responsive fluorescent sensors or metal‑organic frameworks benefit from the bidentate chelation pocket unique to the 5‑OH isomer. Its Fe³⁺ binding constant (log K = 4.8) exceeds that of the other regioisomers by > 500‑fold [1], enabling sensitive detection and stable complex formation.

pH‑Sensitive Prodrug and Formulation Development

Formulation scientists requiring a phenolic handle that is substantially ionized at physiological pH should select the 5‑OH isomer (predicted pKₐ ≈ 7.8) rather than the 6‑OH, 7‑OH, or 8‑OH isomers (pKₐ ≈ 9.2–9.4). The ~25‑fold greater ionization at pH 7.4 [1] enhances water solubility and enables pH‑triggered release strategies not feasible with the other regioisomers.

Chromatographic Method Development and Analytical Reference Standards

Analytical chemists developing HPLC or LC‑MS methods for isochroman metabolites require a reference standard with balanced lipophilicity (predicted logP = 1.68) and moderate aqueous solubility (~3.2 mg mL⁻¹). The 5‑OH isomer's distinct retention behavior, arising from its intramolecular hydrogen bonding, improves resolution from closely eluting regioisomers [1].

Application
Selection Property
Validation Focus
Isochroman-based SAR studies
Intramolecular H‑bond conformer
Conformational entropy minimization context
Fe³⁺-responsive probe development
Bidentate chelation pocket
Metal-binding affinity context
pH-triggered release research
Ionization at physiological pH
Ionization-dependent release context
HPLC/LC-MS method development
Balanced lipophilicity profile
Resolution from regioisomeric impurities
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